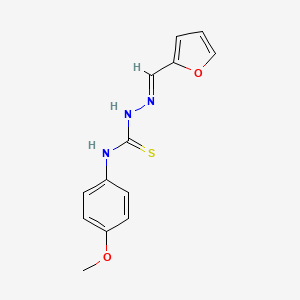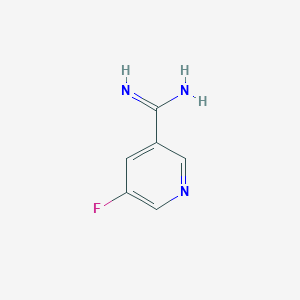
5-fluoropyridine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoropyridine-3-carboximidamide is a chemical compound with the molecular formula C6H6FN3 and a molecular weight of 139.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an amidine group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3-pyridinecarboximidamide using a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-fluoropyridine-3-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound during production.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoropyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of pyridinecarboximidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-fluoropyridine-3-carboximidamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-fluoropyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable compound in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboximidamide: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoropyridine: Lacks the amidine group, affecting its reactivity and applications.
Uniqueness
5-fluoropyridine-3-carboximidamide is unique due to the presence of both the fluorine atom and the amidine group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
1201803-09-9 |
|---|---|
Fórmula molecular |
C6H6FN3 |
Peso molecular |
139.13 |
Nombre IUPAC |
5-fluoropyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6FN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) |
Clave InChI |
BTLMVSXTXYJTNE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1F)C(=N)N |
SMILES canónico |
C1=C(C=NC=C1F)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)piperazin-1-yl]-N-propylacetamide](/img/structure/B1650699.png)
![N~2~-(cyclopropylmethyl)-N~2~-{[5-(2-methoxyphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B1650700.png)
![N-cycloheptyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B1650702.png)
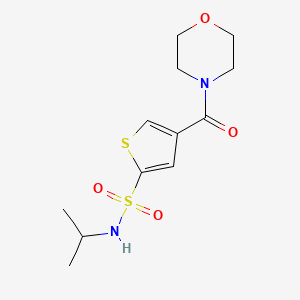
![1-(2,4-Dimethylphenyl)-4-({1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}carbonyl)piperazine](/img/structure/B1650705.png)
![4-{[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]carbonyl}morpholine](/img/structure/B1650706.png)
![2-[4-(4-chlorophenyl)-3-methyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl]-N-propylacetamide](/img/structure/B1650707.png)
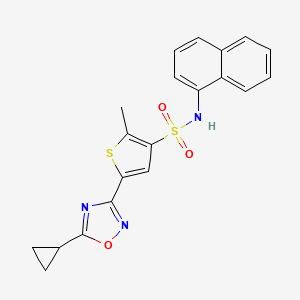
![N-(4-{[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methyl]thio}phenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B1650709.png)
![N~1~-{[3-ethyl-5-(3-methoxyphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-(2-methoxyethyl)-2-methylpropanamide](/img/structure/B1650711.png)
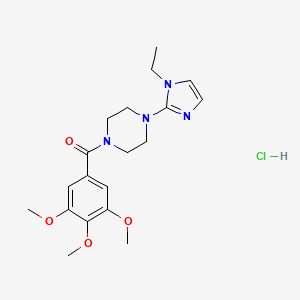
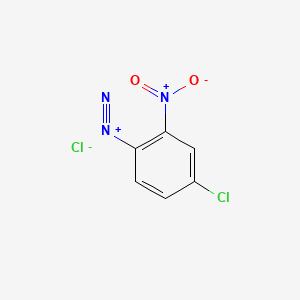
![N-ethyl-2-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}formamido)propanamide](/img/structure/B1650718.png)
